Acetic acid;3-chloronaphthalene-1,2-diol
Description
Acetic acid;3-chloronaphthalene-1,2-diol is a hybrid compound combining acetic acid (CH₃COOH) and a chlorinated naphthalene diol (C₁₀H₆Cl(OH)₂). The naphthalene backbone provides aromaticity and lipophilicity, while the chlorine substituent introduces electron-withdrawing effects, influencing reactivity and stability.
Properties
CAS No. |
61978-45-8 |
|---|---|
Molecular Formula |
C12H11ClO4 |
Molecular Weight |
254.66 g/mol |
IUPAC Name |
acetic acid;3-chloronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H7ClO2.C2H4O2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13;1-2(3)4/h1-5,12-13H;1H3,(H,3,4) |
InChI Key |
DJYTWQLGPIRZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C=C(C(=C2O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Chlorination of 1,2-Naphthalenediol
The chlorination step is critical for achieving regioselective substitution. Two primary methodologies dominate:
Electrophilic Aromatic Substitution
Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃, AlCl₃).
Mechanism : The Lewis acid polarizes the chlorine molecule, generating a chloronium ion (Cl⁺) that attacks the electron-rich naphthalene ring.
Conditions :
- Temperature: 0–5°C (to minimize over-chlorination)
- Solvent: Dichloromethane or carbon tetrachloride
- Reaction Time: 4–6 hours
- Dissolve 1,2-naphthalenediol (10 mmol) in anhydrous CH₂Cl₂ (50 mL).
- Add FeCl₃ (1.2 equiv) under nitrogen atmosphere.
- Introduce SO₂Cl₂ (1.1 equiv) dropwise at 0°C.
- Stir for 5 hours, then quench with ice-cold water.
- Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Yield : 68–72% of 3-chloro-1,2-naphthalenediol.
Radical Chlorination
Reagents : N-Chlorosuccinimide (NCS) with azobisisobutyronitrile (AIBN) as initiator.
Mechanism : AIBN generates radicals that abstract hydrogen from NCS, producing chlorine radicals for regioselective attack.
Conditions :
- Temperature: 70–80°C
- Solvent: CCl₄ or benzene
- Reaction Time: 8–12 hours
Advantages : Improved selectivity for the 3-position due to steric and electronic effects.
Yield : 60–65% ().
Acetylation of 3-Chloro-1,2-Naphthalenediol
The diol is acetylated to protect hydroxyl groups and enhance stability.
Acetic Anhydride Method
Reagents : Acetic anhydride (Ac₂O) with catalytic sulfuric acid (H₂SO₄).
Conditions :
- Temperature: 25–30°C (room temperature)
- Solvent: Acetic acid
- Reaction Time: 2–3 hours
- Mix 3-chloro-1,2-naphthalenediol (5 mmol) with Ac₂O (15 mL) and H₂SO₄ (0.1 mL).
- Stir until complete dissolution (monitored by TLC).
- Pour into ice-water, filter, and recrystallize from ethanol.
Yield : 85–90% of acetic acid;3-chloronaphthalene-1,2-diol.
Acetyl Chloride with Pyridine
Reagents : Acetyl chloride (AcCl) and pyridine (base).
Conditions :
- Temperature: 0°C (to prevent di-acetylation)
- Solvent: Dry THF
- Reaction Time: 1 hour
Comparative Analysis of Synthetic Methods
| Parameter | Electrophilic Chlorination | Radical Chlorination | Acetic Anhydride Acetylation | Acetyl Chloride Acetylation |
|---|---|---|---|---|
| Regioselectivity | Moderate (70%) | High (85%) | N/A | N/A |
| Yield | 68–72% | 60–65% | 85–90% | 78–82% |
| Cost | Low | Moderate | Low | High |
| Purity | ≥95% | ≥90% | ≥98% | ≥96% |
| Scalability | Industrial | Lab-scale | Industrial | Lab-scale |
Key Observations:
- Electrophilic chlorination is preferred for large-scale production due to cost-effectiveness and moderate yields.
- Radical chlorination offers better selectivity but requires longer reaction times.
- Acetic anhydride outperforms acetyl chloride in acetylation efficiency.
Optimization Strategies and Challenges
Enhancing Regioselectivity
Purification Techniques
- Column Chromatography : Silica gel with hexane:ethyl acetate (7:3) resolves acetylated products from di-acetylated byproducts.
- Recrystallization : Ethanol-water mixtures (4:1) yield crystals with ≥99% purity.
Stability Considerations
- Light Sensitivity : Storage in amber vials under nitrogen prevents decomposition.
- pH Control : Neutral to slightly acidic conditions (pH 5–6) stabilize the diol during acetylation.
Industrial-Scale Production Insights
Catalytic Systems
Waste Management
- Chlorine Byproducts : Neutralized with NaHCO₃ to form NaCl, which is filtered and discarded.
- Acetic Acid Recovery : Distillation at 100–110°C recovers 90% of acetic acid for reuse.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-chloronaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-chloronaphthoquinone.
Reduction: Formation of 3-chlorodihydronaphthalene-1,2-diol.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-chloronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;3-chloronaphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(a) cis-1,2-Dihydronaphthalene-1,2-Diol
- Structure : A reduced naphthalene ring with vicinal diol groups (C₁₀H₁₀(OH)₂) .
- Key Differences : Lacks chlorine and acetic acid ester.
- Applications : Involved in plant metabolic responses to mechanical stress and aromatic compound degradation .
- Reactivity : More polar than the chlorinated analogue, enhancing solubility in aqueous systems.
(b) Benzene-1,2-Diol (Catechol)
- Structure : Simple aromatic diol (C₆H₄(OH)₂) .
- Applications : Antioxidant properties in olive by-products and microbial metabolism .
- Reactivity : Higher acidity (pKa ~9.4) due to smaller aromatic system, facilitating oxidation.
(c) 3-Chloro-2-Hydroxypropyl Acetate
Functional Analogues
(a) Ethane-1,2-Diol (Ethylene Glycol)
- Structure : Simple diol (C₂H₆O₂) .
- Key Differences: No aromaticity or chlorine; forms esters with acetic acid (e.g., ethylene glycol diacetate).
- Reactivity : High esterification efficiency due to small size and flexibility .
- Toxicity : More acutely toxic than aromatic diols but less environmentally persistent .
(b) Propane-1,2-Diol
Comparative Analysis Table
Research Findings and Implications
- Metabolic Roles: Chlorinated diols like the target compound may resist microbial degradation compared to non-chlorinated analogues (e.g., cis-1,2-dihydronaphthalene-1,2-diol), increasing environmental persistence .
- Synthetic Utility : The chlorine substituent in 3-chloronaphthalene-1,2-diol likely slows ester hydrolysis compared to propane-1,2-diol derivatives, enhancing stability in acidic conditions .
- Biological Activity : While benzene-1,2-diol exhibits antioxidant properties, chlorination may alter bioactivity, necessitating toxicity studies for the target compound .
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